molecular formula C10H9BrN4OS B2857865 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 691860-50-1

4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2857865
CAS No.: 691860-50-1
M. Wt: 313.17
InChI Key: WKWCEWARJNPVQD-UHFFFAOYSA-N
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Description

4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiourea with hydrazine derivatives under acidic conditions to form the triazine core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the triazine core with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dehalogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential biological activities make it a candidate for further investigation in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromophenyl and sulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-3-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one: Similar structure but with a methyl group instead of bromine.

    4-Amino-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can impart unique chemical and biological properties compared to its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its chlorine, methyl, or nitro counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-amino-3-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWCEWARJNPVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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